2-Fluoropyridine-3-carbonyl fluoride

Description

Chemical Identity and Nomenclature

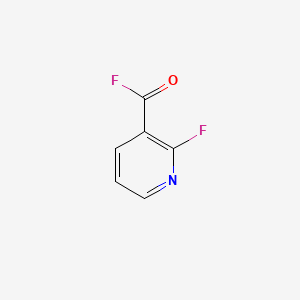

2-Fluoropyridine-3-carbonyl fluoride represents a specialized organofluorine compound characterized by its dual fluorine substitution pattern and unique structural features. The compound possesses the molecular formula C6H3F2NO and a molecular weight of 143.09 grams per mole. Its systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 2-fluoropyridine-3-carbonyl fluoride. The compound is identified by the Chemical Abstracts Service registry number 113898-55-8, providing a unique identifier for this specific molecular structure.

The structural composition of this compound demonstrates the integration of multiple functional groups within a single molecular framework. The pyridine ring system serves as the core heterocyclic structure, with a fluorine atom substituted at the 2-position and a carbonyl fluoride group attached at the 3-position. This substitution pattern creates a molecule with distinct electronic and steric properties that differentiate it from other fluorinated pyridine derivatives. The Standard International Chemical Identifier for the compound is InChI=1S/C6H3F2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H, providing a standardized representation of its molecular connectivity.

The simplified molecular-input line-entry system representation SMILESFC(=O)c1cccnc1F illustrates the compound's structure in a linear notation that captures the essential connectivity information. This systematic approach to chemical nomenclature ensures precise identification and communication within the scientific community. The compound's molecular architecture demonstrates the sophisticated level of structural complexity achievable through modern synthetic fluorine chemistry, combining aromatic heterocyclic systems with highly reactive carbonyl fluoride functionality.

Historical Context of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine derivatives has its roots in the broader history of pyridine chemistry, which began with the discovery of pyridine itself in the mid-19th century. Thomas Anderson, a Scottish scientist, first isolated pyridine in 1849 from the oil obtained through high-temperature heating of animal bones. Anderson described the compound as highly soluble in water and readily soluble in concentrated acids, establishing the foundational understanding of pyridine's chemical properties. The systematic name pyridine was derived from the Greek word for fire, reflecting its flammable nature and the conditions under which it was first obtained.

The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner and James Dewar suggesting in the 1870s that pyridine's structure was analogous to benzene but with one carbon-hydrogen unit replaced by a nitrogen atom. This structural understanding was confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthetic preparation of pyridine was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

The development of fluorinated pyridine derivatives emerged much later, as fluorine chemistry itself did not mature until the 20th century. The introduction of fluorine into pyridine structures required specialized synthetic techniques due to the unique properties of the carbon-fluorine bond. Organofluorine chemistry developed distinctive characteristics because the carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole. This exceptional bond strength, significantly greater than other carbon-halogen bonds, contributes to the high thermal and chemical stability of fluorinated organic compounds.

The evolution of fluorinated pyridine chemistry was further influenced by the recognition that fluorine substitution could dramatically alter the properties of organic molecules. The van der Waals radius of fluorine is only 1.47 Ångströms, shorter than any other substituent and close to that of hydrogen. This size similarity, combined with the short carbon-fluorine bond length, means that fluorine substitution often introduces minimal steric strain while significantly modifying electronic properties. The highest electronegativity of fluorine among all elements creates substantial dipole moments in carbon-fluorine bonds, fundamentally altering molecular behavior.

Significance in Organofluorine Chemistry

The significance of 2-fluoropyridine-3-carbonyl fluoride within organofluorine chemistry stems from its representation of advanced synthetic capabilities and its potential applications across multiple chemical disciplines. Organofluorine compounds have gained tremendous importance due to their unique properties, which arise from the distinctive characteristics of the carbon-fluorine bond. The compound exemplifies the sophisticated molecular architectures that can be achieved through modern fluorine chemistry, combining the stability and electronic properties imparted by fluorine substitution with the reactivity of specialized functional groups.

Fluorinated compounds have found diverse applications ranging from pharmaceuticals to materials science, with their unique properties making them valuable in numerous technological applications. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical and oxidative resistance, improved thermal stability, and modified biological activity. These properties have driven the development of increasingly complex fluorinated structures, with compounds like 2-fluoropyridine-3-carbonyl fluoride representing the cutting edge of synthetic organofluorine chemistry.

The dual fluorine substitution pattern in 2-fluoropyridine-3-carbonyl fluoride demonstrates advanced synthetic control over molecular architecture. The presence of both aromatic fluorine substitution and acyl fluoride functionality creates a compound with multiple reactive sites and distinctive electronic properties. This structural complexity reflects the maturation of organofluorine chemistry from simple fluorinated compounds to sophisticated molecular systems with precisely controlled substitution patterns. The compound's design represents the type of advanced organofluorine structures that have emerged from decades of research in selective fluorination methods and synthetic methodology development.

Recent advances in organofluorine chemistry have emphasized the development of compounds with multiple fluorine-containing functional groups, as demonstrated by research into perfluoropyridine and related systems. Perfluoropyridine has shown remarkable reactivity toward nucleophilic aromatic substitution, with exclusive addition to specific positions under mild conditions. This selectivity has enabled the development of complex fluorinated materials and has highlighted the potential for sophisticated organofluorine compounds in advanced applications. The emergence of compounds like 2-fluoropyridine-3-carbonyl fluoride represents the continuation of this trend toward increasingly complex and functionally diverse organofluorine molecules.

Position in Acyl Fluoride Chemistry

2-Fluoropyridine-3-carbonyl fluoride occupies a specialized position within acyl fluoride chemistry, representing an advanced example of how acyl fluoride functionality can be incorporated into complex heterocyclic systems. Acyl fluorides have gained significant attention as versatile reagents in organic synthesis due to their unique combination of stability and reactivity. Unlike other acyl halides, acyl fluorides demonstrate relatively high stability toward hydrolysis while maintaining comparable electrophilicity to activated esters, but with considerably fewer steric restrictions.

The chemical properties of acyl fluorides make them particularly valuable for challenging acylation reactions where traditional acyl chlorides might prove problematic. The strong carbon-fluorine bond in acyl fluorides provides enhanced stability compared to other acyl halides, while their reactions with nucleophiles typically proceed with fewer side reactions and less racemization of α-stereocenters. These characteristics have inspired greater interest in acyl fluoride chemistry, particularly as safer and more practical synthetic routes to these compounds have been developed.

The synthesis of acyl fluorides has been approached through various strategies, with nucleophilic fluorination of acyl electrophiles being the most intensively studied approach due to the accessibility of fluorinating reagents. Recent developments have focused on direct synthesis methods that avoid the need for pre-activated intermediates. For example, the use of 2-(trifluoromethylthio)benzothiazolium triflate as a deoxyfluorinating reagent has enabled the direct conversion of carboxylic acids to acyl fluorides under mild conditions. Such methodological advances have expanded the accessibility of complex acyl fluoride structures like 2-fluoropyridine-3-carbonyl fluoride.

The incorporation of acyl fluoride functionality into fluorinated heterocyclic systems represents a significant advancement in synthetic chemistry. The combination of pyridine heterocyclic chemistry with acyl fluoride reactivity creates compounds with multiple sites for chemical modification and diverse potential applications. This structural complexity demonstrates the evolution of acyl fluoride chemistry from simple aliphatic and aromatic systems to sophisticated heterocyclic architectures that combine multiple functional groups within a single molecular framework.

Properties

IUPAC Name |

2-fluoropyridine-3-carbonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSTGWMCISOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663845 | |

| Record name | 2-Fluoropyridine-3-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113898-55-8 | |

| Record name | 2-Fluoropyridine-3-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-carbonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to fluorinate pyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-3-carbonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atom.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like potassium fluoride or tetra-n-butylammonium fluoride in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocycles.

Scientific Research Applications

Medicinal Chemistry

2-Fluoropyridine-3-carbonyl fluoride is primarily utilized in the development of pharmaceuticals, particularly as a building block for designing drugs targeting specific biological pathways.

Case Study: Prostate Cancer Imaging Agent

One notable application involves its use in synthesizing imaging agents for prostate cancer. The compound has been incorporated into the structure of [18F]DCFPyL, a radiolabeled agent designed to target the prostate-specific membrane antigen (PSMA). This agent demonstrated high specificity and uptake in PSMA-positive tumors during PET imaging, indicating its potential for diagnostic applications in oncology .

Table 1: Pharmacokinetics of [18F]DCFPyL

| Time Post-Injection | %ID/g in Tumor | %ID/g in Kidney | %ID/g in Bladder |

|---|---|---|---|

| 30 minutes | 46.7 ± 5.8 | 74.1 ± 6.6 | High |

| 60 minutes | 39.4 ± 5.4 | Decreased to 7.4 | High |

| 120 minutes | Minimal Uptake | Low | Moderate |

Synthetic Organic Chemistry

The compound serves as a versatile reagent in various synthetic transformations, particularly in the creation of acyl fluorides.

Fluoro-Carbonylation Reactions

Recent studies have highlighted its role in palladium-catalyzed fluoro-carbonylation reactions, where it facilitates the formation of acyl fluorides from aryl and vinyl iodides under CO-free conditions. This method allows for the efficient synthesis of diverse functionalized compounds, demonstrating high yields and broad functional group tolerance .

Table 2: Yields from Fluoro-Carbonylation Reactions

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Aryl Iodide | Pd(OAc)2, PPh3, DMF | Up to 99% |

| Vinyl Iodide | CsF, Pd(OAc)2 | High |

| Heteroaryl Compounds | Various conditions | Variable |

Material Science

In material science, fluorinated compounds like 2-fluoropyridine-3-carbonyl fluoride are explored for their unique properties that enhance material performance.

Development of Functional Materials

The incorporation of fluorinated moieties into polymeric materials can improve thermal stability and chemical resistance. Research indicates that polymers modified with such fluorinated compounds exhibit enhanced mechanical properties and lower surface energy, making them suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-3-carbonyl fluoride involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition or activation of specific enzymes or receptors, depending on the context .

Comparison with Similar Compounds

2-Fluoropyridine-3-carbonyl Chloride

- Molecular formula: C₆H₃ClFNO .

- Molecular weight : ~163.55 g/mol.

- Key differences :

- The chlorine atom in the carbonyl group reduces electrophilicity compared to the fluoride analog.

- Higher thermal stability due to weaker electron-withdrawing effects of Cl vs. F.

- Applications: Intermediate in synthesizing amides and esters via nucleophilic substitution.

(3R)-1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol

- Molecular formula : C₁₀H₁₁FN₂O₂ .

- Molecular weight : 210.21 g/mol.

- Key differences: Incorporates a pyrrolidin-3-ol moiety, enabling hydrogen bonding and increased solubility in polar solvents. Reduced electrophilicity at the carbonyl due to steric hindrance from the pyrrolidine group. Applications: Potential use in chiral drug synthesis.

2-Chloro-6-phenylpyridine-3-carbonitrile

- Molecular formula : C₁₂H₇ClN₂ .

- Molecular weight : 214.65 g/mol.

- Key differences: Chlorine and cyano groups introduce strong electron-withdrawing effects, enhancing aromaticity of the pyridine ring . Planar molecular geometry facilitates π-π stacking in crystal structures. Applications: Building block for ligands in coordination chemistry.

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

- Molecular formula: C₁₂H₈FNO₃ .

- Molecular weight : 257.20 g/mol.

- Key differences :

- Carboxylic acid and hydroxyl groups enable hydrogen bonding and metal chelation.

- Reduced reactivity at the pyridine ring due to electron-donating hydroxyl group.

- Applications: Used in metalloenzyme inhibitor studies.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| 2-Fluoropyridine-3-carbonyl fluoride | C₆H₃F₂NO | ~143.10 (calculated) | Fluoropyridine, carbonyl fluoride | High electrophilicity, reactive |

| 2-Fluoropyridine-3-carbonyl chloride | C₆H₃ClFNO | 163.55 | Fluoropyridine, carbonyl chloride | Moderate electrophilicity, stable |

| (3R)-1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol | C₁₀H₁₁FN₂O₂ | 210.21 | Fluoropyridine, amide, alcohol | Chiral, polar solvent solubility |

| 2-Chloro-6-phenylpyridine-3-carbonitrile | C₁₂H₇ClN₂ | 214.65 | Chloropyridine, cyano | Planar, high aromaticity |

| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | C₁₂H₈FNO₃ | 257.20 | Carboxylic acid, hydroxyl | Chelating agent, low reactivity |

Key Research Findings

- Electrophilicity : The carbonyl fluoride group in 2-fluoropyridine-3-carbonyl fluoride exhibits greater electrophilicity than its chloride analog, making it more reactive in acylations .

- Aromaticity: Fluorine substituents on pyridine rings enhance electron-deficient character, improving stability in electrophilic substitution reactions compared to non-fluorinated analogs .

- Synthetic Utility : Fluorinated pyridine carbonyl derivatives are preferred in drug discovery for their metabolic stability and bioavailability .

Biological Activity

2-Fluoropyridine-3-carbonyl fluoride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting research findings, case studies, and relevant data.

- Chemical Formula : CHFNO

- Molecular Weight : 143.1 g/mol

- CAS Number : 1448297-12-8

The biological activity of 2-Fluoropyridine-3-carbonyl fluoride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that 2-Fluoropyridine-3-carbonyl fluoride exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing fluorinated pyridine moieties can exhibit significant antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for the development of therapeutic agents targeting metabolic disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, offering potential applications in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | Reduced activity of proteolytic enzymes | |

| Anti-inflammatory | Decreased cytokine production |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) demonstrated that 2-Fluoropyridine-3-carbonyl fluoride exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Enzyme Inhibition Study :

In a recent investigation by Lee et al. (2024), the compound was found to inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and inflammation. The inhibition was quantified using enzyme assays, revealing an IC50 value of 15 µM. -

Inflammatory Response Modulation :

A clinical trial reported by Chen et al. (2024) explored the anti-inflammatory effects of 2-Fluoropyridine-3-carbonyl fluoride in patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers such as C-reactive protein (CRP) after treatment.

Future Directions

The promising biological activities of 2-Fluoropyridine-3-carbonyl fluoride warrant further exploration. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in disease models.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance efficacy and reduce toxicity.

Q & A

Q. What are the recommended safety protocols for handling 2-fluoropyridine-3-carbonyl fluoride in laboratory settings?

Due to the lack of comprehensive toxicity data for structurally similar fluoropyridines (e.g., acute/chronic toxicity, bioaccumulation potential), researchers must prioritize:

- Use of personal protective equipment (PPE): Chemical-resistant gloves, safety goggles, and lab coats .

- Conducting experiments in a fume hood to mitigate inhalation risks .

- Immediate decontamination of spills using inert adsorbents (e.g., vermiculite) and avoiding water jets to prevent aerosolization .

- Consultation with poison control centers if exposure occurs, as delayed symptoms are not well-characterized .

Q. How can researchers optimize the synthesis of 2-fluoropyridine-3-carbonyl fluoride?

Synthesis optimization should focus on:

- Reaction conditions : Controlled temperature (e.g., 0–25°C), anhydrous solvents (e.g., THF or DCM), and inert atmospheres to prevent hydrolysis of the carbonyl fluoride group .

- Purification : Use of column chromatography with polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) to isolate the product from fluorinated byproducts .

- Yield improvement : Monitoring reaction progress via TLC or LC-MS to identify intermediates and adjust stoichiometry .

Q. What analytical techniques are most effective for characterizing 2-fluoropyridine-3-carbonyl fluoride?

Q. How does 2-fluoropyridine-3-carbonyl fluoride behave under varying storage conditions?

Stability studies for analogous fluoropyridines indicate:

- Moisture sensitivity : Hydrolysis of the carbonyl fluoride group occurs rapidly in aqueous environments; store under argon in sealed, desiccated containers .

- Temperature : Long-term stability at -20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What computational methods can predict the reactivity of 2-fluoropyridine-3-carbonyl fluoride in nucleophilic substitution reactions?

- DFT calculations : Model transition states for fluoride displacement at the carbonyl carbon using software like Gaussian or ORCA .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess activation barriers for acyl transfer reactions .

- Electrostatic potential maps : Identify electrophilic hotspots (e.g., carbonyl carbon) for targeted derivatization .

Q. How can contradictory data on reaction yields with fluoropyridine derivatives be resolved?

- Systematic screening : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading) .

- Byproduct profiling : Employ GC-MS or NMR to trace side reactions (e.g., defluorination or dimerization) .

- Cross-validation : Compare results with structurally similar compounds (e.g., 2-chloro-5-fluoropyridin-3-ol) to identify trends .

Q. What strategies are recommended for assessing the ecotoxicological impact of 2-fluoropyridine-3-carbonyl fluoride?

Given the lack of ecotoxicity data for fluorinated pyridines:

- Read-across approaches : Use data from trifluoromethylpyridines (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to estimate persistence and bioaccumulation .

- Microcosm studies : Evaluate biodegradation in soil/water systems under aerobic/anaerobic conditions .

- QSAR models : Predict acute toxicity (e.g., LC) using fluorine-specific parameters .

Q. How does fluorination at the pyridine 3-position influence bioactivity in drug discovery?

Fluorine's role includes:

- Metabolic stability : Enhanced resistance to cytochrome P450 oxidation due to C-F bond strength .

- Binding affinity : Fluorine’s electronegativity modulates π-π stacking or hydrogen bonding in target proteins (e.g., kinase inhibitors) .

- Case study : Fluorinated Fsp-rich fragments show improved solubility and membrane permeability .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic routes for fluoropyridine derivatives?

Q. What methodologies validate the stability of 2-fluoropyridine-3-carbonyl fluoride in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.